O-Methylscopolamine: A Comprehensive Pharmacological Profile
O-Methylscopolamine: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Core Summary
O-Methylscopolamine, also known as Methscopolamine or N-Methylscopolamine, is a peripherally acting muscarinic antagonist. As a quaternary ammonium derivative of scopolamine, its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects. This characteristic makes it a valuable compound for therapeutic applications targeting peripheral cholinergic pathways and as a research tool to investigate the function of peripheral muscarinic receptors. This document provides an in-depth technical guide to the pharmacological profile of O-Methylscopolamine, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Mechanism of Action
O-Methylscopolamine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] By binding to these receptors, it blocks the effects of the endogenous neurotransmitter, acetylcholine. This antagonism is not selective for a specific muscarinic receptor subtype and affects M1, M2, and M3 receptors.[1] The blockade of these receptors in various tissues leads to a range of anticholinergic effects.
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Figure 1: Competitive antagonism at the muscarinic receptor.
Pharmacokinetics
The pharmacokinetic profile of O-Methylscopolamine is characterized by poor absorption from the gastrointestinal tract and limited distribution across the blood-brain barrier.
| Parameter | Value | Species | Notes |
| Bioavailability (Oral) | 10-25% | Human | Poor and unreliable absorption due to its quaternary ammonium structure.[1] |
| Onset of Action | ~1 hour (oral)[4] | Human | |
| Duration of Action | 4-6 hours (oral)[4] | Human | |
| Distribution | Does not readily cross the blood-brain barrier.[4] | General | As a quaternary ammonium compound, it is completely ionized and has poor lipid solubility.[4] |
| Metabolism | Hepatic | Human | Specific metabolic pathways are not well-documented. |
| Elimination | Primarily renal excretion.[5] | Human | |
| Elimination Half-life | 3-4 hours[3] | Human |
Pharmacodynamics
The pharmacodynamic effects of O-Methylscopolamine are a direct consequence of its anticholinergic activity on peripheral muscarinic receptors. These effects are widespread and impact various organ systems.
Key Pharmacodynamic Effects:
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Gastrointestinal Tract: Inhibition of gastrointestinal motility and reduction in the volume and total acid content of gastric secretions.[2] This forms the basis for its use in treating peptic ulcers.
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Salivary Glands: Inhibition of salivary excretion, leading to dry mouth (xerostomia).[2]
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Ocular System: Dilation of the pupil (mydriasis) and inhibition of accommodation (cycloplegia), which can result in blurred vision.[2]
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Cardiovascular System: Large doses may lead to tachycardia (increased heart rate).[2]
While comprehensive quantitative data on the potency of O-Methylscopolamine at different muscarinic receptor subtypes is limited in publicly available literature, studies using radiolabeled N-Methylscopolamine ([³H]NMS) have been crucial in characterizing muscarinic receptors.
| Parameter | Value | Tissue/Receptor | Species |
| Kd for [³H]NMS | 0.128 ± 0.01 nM[5] | Cerebellar granule cells (predominantly M2/M3) | Rat |
| Bmax for [³H]NMS | 1.85 ± 0.01 pmol/mg protein[5] | Cerebellar granule cells | Rat |
| Kd for [³H]NMS | 0.5 nM[6] | Gastric antrum smooth muscle cells (M2) | Rabbit |
It is important to note that N-Methylscopolamine has been observed to exhibit complex binding kinetics, suggesting the existence of high and low-affinity binding sites that may not directly correspond to the M1/M2 receptor subtypes as defined by pirenzepine.[7]
Experimental Protocols
Radioligand Binding Assay ([³H]N-Methylscopolamine)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]N-Methylscopolamine.
Materials:
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Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).
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[³H]N-Methylscopolamine ([³H]NMS) as the radioligand.
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Unlabeled test compound (e.g., O-Methylscopolamine).
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Atropine (for determining non-specific binding).
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Assay buffer (e.g., Tris-HCl buffer).
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail.
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Liquid scintillation counter.
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Filtration apparatus.
Procedure:
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Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and a high concentration of atropine (e.g., 5 µM) in the assay buffer.
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Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]NMS (typically at or below its Kd), and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of atropine.
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Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[8]
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Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[8]
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Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2: Workflow for a radioligand binding assay.
Isolated Tissue Bath Assay (Guinea Pig Ileum)
This protocol describes a general method for assessing the functional antagonist activity of O-Methylscopolamine on smooth muscle contraction in an isolated guinea pig ileum preparation.
Materials:
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Guinea pig.
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Krebs-Henseleit or Tyrode's solution.
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Organ bath system with a force transducer.
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Agonist (e.g., Acetylcholine or Carbachol).
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Antagonist (O-Methylscopolamine).
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Data acquisition system.
Procedure:
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Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the tissue and cut it into appropriate lengths.
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Mounting: Mount the ileum segment in the organ bath containing oxygenated physiological salt solution maintained at 37°C. One end of the tissue is fixed, and the other is attached to a force transducer to record isometric contractions.
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Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a small resting tension, with regular changes of the bathing solution.
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Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish a baseline contractile response.
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Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of O-Methylscopolamine to the bath and incubate for a specific period (e.g., 30-60 minutes) to allow for receptor equilibration.
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Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
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Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without a change in the maximum response. The degree of the shift can be used to calculate the pA2 value (the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50), which is a measure of the antagonist's potency.
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References
- 1. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 2. Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascending neural pathways in the isolated guinea-pig ileum: effect of muscarinic M1, M2 and M3 cholinergic antagonists. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
